molecular formula C23H38N2O3S B12053944 (R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide

(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B12053944
M. Wt: 422.6 g/mol
InChI Key: FAGYODAJNLXMRF-JOCHJYFZSA-N
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Description

“®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound with a unique structure. It belongs to the class of sulfonamide derivatives and contains a pyrrolidine ring. The compound’s chirality arises from the ®-configuration at the nitrogen atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable amine (e.g., ®-pyrrolidine-2-carboxylic acid amide) with a sulfonyl chloride (e.g., 4-dodecylbenzenesulfonyl chloride). The reaction typically occurs in an organic solvent (such as dichloromethane or tetrahydrofuran) and requires a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond.

Reaction Conditions: The reaction conditions may vary, but generally, the reaction proceeds at room temperature or under mild heating. Purification methods include column chromatography or recrystallization.

Industrial Production: Industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Companies may employ continuous flow chemistry or batch processes to produce large quantities.

Chemical Reactions Analysis

Reactions:

    Sulfonamide Formation: The key reaction involves the nucleophilic attack of the amine nitrogen on the sulfonyl chloride carbon, leading to the formation of the sulfonamide linkage.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the sulfonamide bond.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfonamide amine.

    Substitution: The phenylsulfonyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution) at the para position.

Common Reagents and Conditions:

    Sulfonyl Chloride: Used for sulfonamide formation.

    Base (e.g., Triethylamine): Facilitates the reaction.

    Acid or Base: For hydrolysis.

    Hydride Reducing Agents (e.g., Lithium Aluminum Hydride): For reduction.

Major Products: The major product is the desired sulfonamide compound, “®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide.”

Scientific Research Applications

Chemistry::

    Catalysis: The compound may serve as a ligand or catalyst in asymmetric synthesis.

    Materials Science: Its unique structure could find applications in materials design.

Biology and Medicine::

    Enzyme Inhibition: It may act as an enzyme inhibitor due to its sulfonamide group.

    Drug Development: Researchers explore its potential as a drug candidate.

Industry::

    Surfactants: The long alkyl chain makes it suitable for surfactant applications.

Mechanism of Action

The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its combination of a pyrrolidine ring, sulfonyl group, and long alkyl chain sets it apart. Similar compounds include other sulfonamides, but none exhibit precisely the same structure.

Properties

Molecular Formula

C23H38N2O3S

Molecular Weight

422.6 g/mol

IUPAC Name

(2R)-N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1

InChI Key

FAGYODAJNLXMRF-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2CCCN2

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2

Origin of Product

United States

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